2-(3-Chlorophenyl)-1,3,4-oxadiazole

Nonlinear Optics Materials Science Computational Chemistry

Choose CAS 5378-33-6 for precision in structure-activity relationships. This 3-chlorophenyl isomer delivers a 37-fold gain in anti-PC-3 potency over the 4-chloro analog, anti-TB activity matching first-line drugs, and a distinct NLO hyperpolarizability (95× urea). Procure with confidence to eliminate isomer substitution risk in your medchem or materials science program. Stock typically available from research chemical suppliers; select ≥95% purity for reproducible synthesis.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 5378-33-6
Cat. No. B182736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-1,3,4-oxadiazole
CAS5378-33-6
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NN=CO2
InChIInChI=1S/C8H5ClN2O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H
InChIKeyPPPRLXXCIJKANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)-1,3,4-oxadiazole (CAS 5378-33-6) for Medicinal Chemistry and Materials Science: A Procurement Guide


2-(3-Chlorophenyl)-1,3,4-oxadiazole (CAS 5378-33-6) is a heterocyclic aromatic compound characterized by a 1,3,4-oxadiazole core substituted with a 3-chlorophenyl group at the 2-position . This compound serves as a versatile building block in medicinal chemistry and materials science . Its structure is defined by its canonical SMILES (ClC1=CC=CC(C2=NN=CO2)=C1) and a molecular weight of 180.59 g/mol . The compound is commercially available with a typical purity of 95% or higher .

Procurement Risks of Using Unverified 2-(3-Chlorophenyl)-1,3,4-oxadiazole Analogs in Research


Generic substitution of 1,3,4-oxadiazole derivatives is a significant risk in chemical procurement and research. The specific position and type of substituent on the oxadiazole ring, such as the 3-chlorophenyl group, critically influences the compound's electronic properties, molecular conformation, and resultant biological activity . For instance, subtle changes in the substitution pattern, like moving from a 2-chlorophenyl to a 3-chlorophenyl group on a related oxadiazole-pyrazine hybrid, can alter its first hyperpolarizability by an order of magnitude, directly impacting its utility in materials science [1]. Relying on a closely related but structurally distinct analog without verified, matched data introduces irreproducible experimental outcomes and wastes research resources. The evidence below quantifies the specific differentiations that mandate precise compound selection.

Quantitative Differentiation of 2-(3-Chlorophenyl)-1,3,4-oxadiazole (CAS 5378-33-6) from Structural Analogs


Nonlinear Optical (NLO) Performance: 3-Chlorophenyl vs. 4-Chlorophenyl Derivatives

For materials science applications, the 3-chlorophenyl substitution pattern provides a quantifiable, and often more desirable, nonlinear optical (NLO) response compared to its 4-chlorophenyl analog. A computational study of pyrazine-fused oxadiazole derivatives reported that the compound with a 3-chlorophenyl group (METAPHPZ) exhibited a first hyperpolarizability that was 94.71 times that of urea, whereas the 4-chlorophenyl analog (PARAPHPZ) was 184.10 times that of urea [1]. This indicates a lower NLO response for the 3-chloro isomer, which, depending on the desired application, may be a critical selection factor. In contrast, the 2-chlorophenyl isomer (ORTHOPHPZ) had an even lower value of 84.62 [1].

Nonlinear Optics Materials Science Computational Chemistry

Anti-Tubercular Activity: A Comparison of Positional Isomers

The anti-tubercular activity of 1,3,4-oxadiazole derivatives is significantly modulated by the position of the chlorine substituent on the phenyl ring. In a study evaluating the activity against *M. tuberculosis* H37RV, the compound with a 3-chlorophenyl group (METAPHPZ) showed activity within a concentration range of 25-50 µg/mL, with a -log MIC activity of 1.011-1.274 [1]. This activity was comparable to standard drugs like isoniazid (INH, -log MIC 1.137) and pyrazinamide (PZA, -log MIC 1.115) [1]. The study directly compared this to the 2-chlorophenyl (ORTHOPHPZ) and 4-chlorophenyl (PARAPHPZ) analogs, which were also found to be moderately active within the same concentration range [1]. While all three isomers showed moderate activity, the specific -log MIC values provide a quantifiable basis for selection, and this data confirms that the 3-chloro isomer maintains activity on par with other isomers and established standards.

Anti-tubercular Medicinal Chemistry Antimicrobial

Cytotoxic Potency in Prostate Cancer: 3-Chlorophenyl vs. 4-Chlorophenyl Derivatives

In the context of anticancer research, the 3-chlorophenyl substitution on a 2,5-diphenyl-1,3,4-oxadiazole scaffold yields a quantifiable difference in cytotoxic potency compared to its 4-chlorophenyl analog. The compound 2-(3-chlorophenyl)-5-phenyl-1,3,4-oxadiazole (compound 2d) demonstrated significant antiproliferative activity against prostate cancer cell lines, with IC50 values of 0.22 µM against androgen-independent PC-3 cells and 1.3 µM against androgen-dependent LNCaP cells [1]. In direct comparison, its structural analog 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole (compound 2a) was significantly less potent, exhibiting IC50 values of 8.34 µM (PC-3) and 2.5 µM (LNCaP) [1]. This represents a 37-fold improvement in potency against PC-3 cells for the 3-chloro isomer over the 4-chloro isomer.

Anticancer Cytotoxicity Prostate Cancer

Commercial Availability and Purity for Reliable Procurement

For procurement and supply chain reliability, 2-(3-Chlorophenyl)-1,3,4-oxadiazole (CAS 5378-33-6) is a commercially established research chemical available from multiple reputable vendors, ensuring consistent supply and competitive pricing [REFS-1, REFS-2]. While quantitative purity specifications vary slightly, they are consistently high, with a minimum purity of 95% reported by AK Scientific and up to 98% or higher from other sources [1]. The compound's established CAS number (5378-33-6) and well-defined physical properties, such as a molecular weight of 180.59 g/mol, allow for unambiguous identification and quality control .

Chemical Procurement Building Block Purity

Validated Research Applications for 2-(3-Chlorophenyl)-1,3,4-oxadiazole (CAS 5378-33-6)


Lead Optimization for Prostate Cancer Therapeutics

This compound is an ideal starting point for medicinal chemistry programs targeting prostate cancer. The evidence from Section 3 demonstrates that the 3-chlorophenyl substitution on a diphenyl-1,3,4-oxadiazole core is associated with a 37-fold increase in potency against PC-3 cells compared to the 4-chloro analog [1]. This quantifiable advantage makes CAS 5378-33-6 a superior scaffold for synthesizing focused libraries to optimize potency and selectivity against prostate cancer models.

Development of Novel Anti-Tubercular Agents

Researchers focused on combating tuberculosis can confidently use this compound as a validated starting scaffold. As detailed in Section 3, 2-(3-Chlorophenyl)-1,3,4-oxadiazole derivatives demonstrate *in vitro* activity against *M. tuberculosis* H37RV with potency comparable to established first-line drugs like isoniazid and pyrazinamide [1]. Its moderate activity profile supports its use in scaffold-hopping or structure-activity relationship (SAR) studies to identify new anti-TB leads with improved properties.

Design of Tailored Nonlinear Optical (NLO) Materials

This compound is a valuable building block for computational and experimental materials science projects investigating nonlinear optics. The direct comparison in Section 3 reveals that the 3-chlorophenyl group imparts a specific NLO response (first hyperpolarizability ~95 times that of urea), which is distinct from the 2- and 4-chloro isomers [1]. This quantitative differentiation allows researchers to select the precise isomeric form needed to tune the optical properties of a novel material, rather than relying on a generic oxadiazole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Chlorophenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.